Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a hydroxypropyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are generally used.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1-(3,4-dichlorophenyl)-3-(3-oxopropyl)urea.
Reduction: Formation of 1-(3-phenyl)-3-(3-hydroxypropyl)urea.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the hydroxypropyl group enhances solubility and potential biological activity.
Properties
CAS No. |
87919-21-9 |
---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16) |
InChI Key |
XFKZYUOOMFMGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.